molecular formula C9H6IN B3059433 8-Iodoisoquinoline CAS No. 1131605-27-0

8-Iodoisoquinoline

Cat. No.: B3059433
CAS No.: 1131605-27-0
M. Wt: 255.05
InChI Key: HQUAAVGLCWGKJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Iodoisoquinoline involves various chemical reactions. For instance, a study discusses the synthesis of 8-aminoquinoline-1,2,3-triazole hybrid derivatives as potential antimicrobial agents . Another research paper presents the characterization and synthesis of 8-substituted quinolines .


Molecular Structure Analysis

The molecular formula of this compound is C9H6IN . Its InChI code is 1S/C9H6IN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H and the InChI key is HQUAAVGLCWGKJE-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions of this compound are complex and involve various processes. For example, a study discusses the chemical reactions of 8-quinolinol derivatives and their applications to biochemical tools and enzyme inhibitors .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 255.06 . The compound should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Antimalarial and Antimicrobial Activities

  • 8-Aminoquinolines, a group including 8-Iodoisoquinoline derivatives, have shown significant promise in the treatment of latent malaria. These compounds have brought about revolutionary scientific discoveries and are considered a key therapeutic option against malaria, despite some associated toxicities (Baird, 2019).
  • The antimicrobial and antifungal potential of 8-Hydroxyquinolines, which are chemically related to this compound, has been explored in recent studies. These compounds demonstrate efficacy against a range of microbial and fungal pathogens, suggesting their potential in developing new therapeutic agents (Pippi et al., 2018).

Potential in Cancer Therapy

  • Research has indicated that 8-Hydroxyquinolines, a category that includes this compound, exhibit significant anticancer activities. These findings point towards the potential of these compounds in the development of new cancer treatments (Saadeh, Sweidan, & Mubarak, 2020).

Applications in Neurodegenerative Diseases

  • The utility of 8-Hydroxyquinoline derivatives in treating neurodegenerative conditions like Alzheimer's disease has been studied. These compounds' ability to bind metal ions and mitigate amyloid plaques makes them promising candidates for treating such diseases (Kenche et al., 2013).

Role in Antidiabetic and Neuroprotective Applications

  • 8-Hydroxyquinoline derivatives have demonstrated antidiabetic and neuroprotective properties, further underscoring the versatility of these compounds in various therapeutic areas. Their effect on pathways involved in cell death and neurodegeneration highlights their potential in treating chronic conditions (Suwanjang, Prachayasittikul, & Prachayasittikul, 2016).

Safety and Hazards

The safety data sheet for 8-Iodoisoquinoline indicates that it is potentially hazardous. The hazard statements include H302-H315-H319-H335, which suggest that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

8-iodoisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUAAVGLCWGKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857007
Record name 8-Iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131605-27-0
Record name 8-Iodoisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131605-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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